molecular formula C13H15BrF3N B7863434 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline

4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline

Cat. No.: B7863434
M. Wt: 322.16 g/mol
InChI Key: BZBLBGHUMMMMMM-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a cyclohexyl group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline typically involves the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the para position relative to the amino group.

    Cyclohexylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with cyclohexylamine. This step involves heating the reaction mixture under reflux conditions in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide, sodium methoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its target sites. The bromine atom and cyclohexyl group can also influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.

    4-Bromo-N-methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of a cyclohexyl group, leading to differences in steric and electronic properties.

    4-Bromo-N-phenyl-3-(trifluoromethyl)aniline: Has a phenyl group instead of a cyclohexyl group, which can alter its overall molecular shape and interactions with targets.

Uniqueness

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLBGHUMMMMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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